(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy in treating various diseases, its mechanism of action, and its safety profile.
Industry
In the industrial sector, this compound is investigated for its potential use in the development of new materials. Its unique chemical properties make it a candidate for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
Uniqueness
Compared to similar compounds, (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H28N4O2S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H28N4O2S/c1-3-33-22-12-13-23(19(2)16-22)25-20(18-31(29-25)21-10-6-4-7-11-21)17-24-26(32)28-27(34-24)30-14-8-5-9-15-30/h4,6-7,10-13,16-18H,3,5,8-9,14-15H2,1-2H3/b24-17- |
InChI Key |
UPURRQFUVHKAEA-ULJHMMPZSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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